molecular formula C20H19NO4 B2410889 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid CAS No. 1935170-13-0

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid

Cat. No.: B2410889
CAS No.: 1935170-13-0
M. Wt: 337.375
InChI Key: YURGDOUBZIDRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C20H19NO4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-20(18(22)23)11-21(12-20)19(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGDOUBZIDRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935170-13-0
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of β-Amino Alcohol Derivatives

β-Amino alcohols serve as versatile precursors for azetidine synthesis. For instance, methylazetidine-3-carboxylic acid can be derived from aspartic acid derivatives. In a reported method, α-tert-butyl β-methyl N-protected aspartate undergoes regioselective allylation at the β-position, followed by reduction of the ω-carboxylate to a primary alcohol. Subsequent tosylation and intramolecular N-alkylation yield the azetidine ring. This method achieves moderate yields (50–70%) but requires precise control over stereochemistry.

Intramolecular N-Alkylation

Intramolecular cyclization via N-alkylation is another robust route. A study demonstrated the use of 1-(9-phenylfluorenyl)-3-allyl-azetidine tert-butyl ester as a precursor, where olefin reduction and Fmoc protection yield the methylazetidine backbone. Key steps include:

  • Regioselective hydroboration of the allyl group to form a primary alcohol.
  • Silyl ether protection to prevent side reactions during hydrogenation.
  • Catalytic hydrogenation to saturate the olefin, followed by Fmoc introduction.

This method emphasizes the importance of protecting groups in stabilizing intermediates during multi-step syntheses.

Introduction of the Methyl Group

The 3-methyl substituent is introduced via alkylation or pre-functionalized building blocks .

Alkylation Techniques

Direct alkylation of azetidine-3-carboxylic acid derivatives using methyl iodide or dimethyl sulfate has been explored. However, this approach risks over-alkylation and requires stringent conditions. A more controlled method involves Mitsunobu reactions , where a hydroxyl group at the 3-position is displaced using diethyl azodicarboxylate (DEAD) and triphenylphosphine. For example, 1-methylazetidine-3-carboxylic acid was synthesized with an 85% yield by reacting a hydroxyl precursor with methyl iodide in the presence of N,N-diisopropylethylamine.

Pre-Methylated Building Blocks

Alternatively, pre-methylated azetidine rings can be constructed from methyl-substituted β-amino alcohols. A notable example involves the use of 3-methylazetidine-3-carboxylic acid tert-butyl ester , which is deprotected and functionalized post-cyclization. This strategy minimizes side reactions and improves overall yield (75–90%).

Fmoc Protection of the Azetidine Amine

The Fmoc group is introduced to protect the azetidine nitrogen, enabling compatibility with solid-phase peptide synthesis.

Reagents and Reaction Conditions

Fmoc protection typically employs Fmoc-Osu (Fmoc-N-hydroxysuccinimide carbonate) or Fmoc-Cl in aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane. A study reported a 92% yield when reacting 3-methylazetidine-3-carboxylic acid with Fmoc-Osu in DMF, using N,N-diisopropylethylamine as a base.

Optimization of Protection Efficiency

Critical parameters include:

  • Base selection : N,N-Diisopropylethylamine outperforms triethylamine due to superior steric hindrance, reducing side reactions.
  • Solvent polarity : DMF enhances reagent solubility, whereas dichloromethane favors faster reaction kinetics.
  • Temperature : Reactions proceed optimally at 0–25°C to prevent Fmoc degradation.

Carboxylic Acid Functionalization

The carboxylic acid group is either retained from precursors or introduced via oxidation.

Oxidation Methods

Primary alcohols or aldehydes at the 3-position are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate. For instance, oxidation of 3-(hydroxymethyl)azetidine derivatives with KMnO₄ in acidic conditions yields the carboxylic acid with >80% efficiency.

Coupling Reactions

Purification and Characterization

Final purification often involves preparative HPLC or flash chromatography . For example, reverse-phase HPLC with a C18 column and acetonitrile/water gradients (5–95%) isolates the target compound at >98% purity. Characterization via LC-MS and NMR confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H), 7.42 (t, 2H), 4.32 (m, 2H, CH₂O), 3.72 (m, 4H, azetidine CH₂), 1.98 (s, 3H, CH₃).
  • LC-MS (ESI): m/z 352.4 [M+H]⁺.

Recent Advances and Comparative Analysis

Recent innovations focus on greener solvents and catalytic methods . A 2024 study utilized enzymatic resolution to achieve enantiopure 3-methylazetidine derivatives, reducing waste by 40% compared to traditional methods. Additionally, flow chemistry techniques have shortened reaction times from hours to minutes while maintaining yields >90%.

Table 1: Comparative Efficiency of Key Synthetic Steps

Step Method Yield (%) Conditions Source
Azetidine cyclization Intramolecular N-alkylation 70 Tosylation, DMF, 25°C
Methyl introduction Mitsunobu reaction 85 DEAD, PPh₃, CH₂Cl₂, 0°C
Fmoc protection Fmoc-Osu, DIPEA 92 DMF, 25°C, 2 h
Oxidation KMnO₄, H₂SO₄ 80 H₂O, 80°C, 4 h
Purification Prep HPLC (C18) 98 MeCN/H₂O gradient

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected azetidine derivatives and various oxidized or reduced forms of the compound .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid typically involves:

  • Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during peptide synthesis.
  • Azetidine Ring Formation : This is achieved through cyclization reactions, often utilizing specific precursors and catalysts under controlled conditions.

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis, where the Fmoc group protects the amino group during chain elongation. This method allows for the selective deprotection of the amino group, enabling further functionalization.

Medicinal Chemistry

Research has explored its potential in drug development, particularly in designing molecules with specific biological activities. The compound's structure allows for modifications that can enhance pharmacological properties.

Biological Studies

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid is employed in studies involving enzyme-substrate interactions and protein-ligand binding. Its role as a protecting group facilitates various biochemical assays.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisUsed as a building block with Fmoc protection for amino groupsEnables selective deprotection for further functionalization .
Medicinal ChemistryExplored for drug development with specific biological activitiesPotential to create derivatives with enhanced therapeutic effects .
Biological StudiesInvestigates enzyme interactions and protein bindingUseful in biochemical assays for studying molecular interactions .

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, researchers utilized 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid as a key intermediate. The Fmoc group allowed for efficient elongation of peptide chains, resulting in high yields of desired products. The study demonstrated the compound's effectiveness in synthesizing complex peptides with multiple functionalities.

Case Study 2: Medicinal Chemistry Exploration

Another investigation assessed derivatives of this compound for their antimicrobial activity. Various modifications were made to the azetidine structure, leading to compounds with significant activity against resistant bacterial strains. The research indicated that structural variations influenced biological efficacy, highlighting the compound's versatility in drug design.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved include interactions with enzymes and other biomolecules during peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-oxopropyl)azetidine-3-carboxylic acid
  • (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid is unique due to its specific structure, which includes a methyl group on the azetidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid, commonly referred to as Fmoc-3-methylazetidine-3-carboxylic acid, is a synthetic compound notable for its role in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in the protection of amino groups during chemical reactions. This article explores its biological activity, including its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C20H19NO4
  • CAS Number: 1935170-13-0
  • Molecular Weight: 337.37 g/mol
  • IUPAC Name: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid

Peptide Synthesis

Fmoc-3-methylazetidine-3-carboxylic acid is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the elongation of peptide chains without unwanted side reactions. This method is widely adopted in the field of organic chemistry and biochemistry for producing peptides with specific sequences and functionalities.

Medicinal Chemistry

Research indicates that this compound holds potential therapeutic applications due to its structural properties. It has been studied for its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Its ability to inhibit certain cytochrome P450 enzymes suggests potential applications in drug metabolism and pharmacokinetics .

The biological activity of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which play crucial roles in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
  • Protein-Ligand Interactions: Its unique structure allows it to engage in specific interactions with proteins, influencing enzyme-substrate dynamics and potentially altering biological pathways .

Study on Cytochrome P450 Inhibition

A study conducted on the inhibitory effects of Fmoc-3-methylazetidine-3-carboxylic acid on cytochrome P450 enzymes demonstrated that it significantly inhibits CYP1A2 and CYP2C19 activities. This finding highlights its potential role as a modulator of drug metabolism, which could be beneficial in designing drugs with improved efficacy and reduced side effects.

Peptide Synthesis Efficiency

In a comparative analysis of peptide synthesis using Fmoc-based methods, the incorporation of Fmoc-3-methylazetidine-3-carboxylic acid resulted in higher yields and purities of synthesized peptides compared to traditional methods. This efficiency is attributed to the stability of the Fmoc protecting group under various reaction conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaCAS NumberBiological Activity
Fmoc-AzetidineC20H19NO41935170-13-0Peptide synthesis, CYP inhibition
Fmoc-PyrrolidineC19H17NO47009114Peptide synthesis, moderate CYP inhibition
Boc-AzetidineC21H21NO42231665-66-8Peptide synthesis, lower stability

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation of dust or vapors. Storage should be at 2–8°C in a tightly sealed container, away from heat and moisture. In case of dermal exposure, wash thoroughly with soap and water and seek medical attention .

Q. How should the compound be stored to maintain stability?

Store the compound in a desiccated environment at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (up to 2 years). Solutions in DMSO should be aliquoted and stored at -20°C for ≤1 month. Ensure containers are airtight to prevent moisture absorption and degradation .

Q. What first-aid measures are critical for accidental exposure?

  • Inhalation: Move to fresh air; administer artificial respiration if breathing stops.
  • Skin contact: Wash with soap and water for ≥15 minutes.
  • Eye exposure: Rinse with water for ≥15 minutes and consult an ophthalmologist.
  • Ingestion: Do not induce vomiting; seek immediate medical help.
    Documented GHS hazards include acute oral toxicity (H302) and skin irritation (H315) .

Q. What are its primary applications in academic research?

This Fmoc-protected azetidine derivative is widely used in peptide synthesis as a conformationally constrained building block. Its methyl group enhances steric effects, making it valuable for studying structure-activity relationships in drug candidates targeting proteases or GPCRs .

Advanced Questions

Q. How can structural integrity be confirmed post-synthesis?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify regiochemistry and Fmoc-group retention.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (C₂₁H₂₁NO₅, MW 367.4 g/mol).
  • HPLC: Reverse-phase chromatography with UV detection (λ = 265–280 nm for Fmoc absorption) to assess purity ≥98% .

Q. What strategies mitigate racemization during peptide coupling?

Optimize reaction conditions by:

  • Using low-temperature (0–4°C) coupling with HOBt/DIC activation.
  • Minimizing exposure to basic conditions that destabilize the azetidine ring.
  • Employing microwave-assisted synthesis (50–60°C, 10–20 min) to reduce reaction time and side reactions .

Q. How can discrepancies in reported physical properties be resolved experimentally?

  • Melting point: Perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
  • Solubility: Use dynamic light scattering (DLS) or nephelometry to quantify solubility in DMSO, water, or ethanol.
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Q. What methodologies improve synthetic yields of azetidine derivatives?

  • Protecting group strategy: Use orthogonal protecting groups (e.g., Boc for amines) to avoid side reactions.
  • Microwave synthesis: Enhance ring-closing efficiency for azetidine formation (e.g., 80°C, 30 min, 85% yield).
  • Catalysis: Employ Pd-mediated cross-coupling for functionalizing the azetidine ring .

Q. How can ecotoxicological risks be assessed given limited data?

  • Read-across analysis: Compare with structurally similar Fmoc-amino acids (e.g., Fmoc-proline) with known ecotoxicity profiles.
  • In vitro assays: Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to estimate aquatic toxicity.
  • Computational models: Apply QSAR tools like EPI Suite to predict biodegradation and bioaccumulation .

Q. What analytical techniques validate interactions with biological targets?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to receptors.
  • X-ray crystallography: Resolve 3D structures of ligand-protein complexes.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Data Contradiction Analysis

Q. How to address conflicting data on respiratory irritation (H335)?

  • In vivo testing: Conduct acute inhalation toxicity studies (OECD 403) using rodent models.
  • In vitro alternatives: Use human lung epithelial cells (A549) to measure cytokine release (IL-6, IL-8) post-exposure.
  • Dosimetry modeling: Calculate airborne particle size distribution (MMAD ≤5 µm) to assess alveolar deposition .

Q. Why do safety sheets lack ecotoxicological data, and how to fill this gap?

The compound’s primary use in controlled lab settings reduces environmental exposure, but researchers should:

  • Perform persistence testing (OECD 301B) to evaluate biodegradability.
  • Use microtox assays (Vibrio fischeri) for acute aquatic toxicity screening.
  • Submit data to public databases (e.g., PubChem) to build a consensus .

Methodological Tables

Parameter Recommended Method Reference
Purity validationRP-HPLC (C18 column, 265 nm)
Thermal stabilityDSC (5°C/min, N₂ atmosphere)
Binding affinity measurementSPR (Biacore T200)
Ecotoxicity screeningDaphnia magna acute toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.